N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Description
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound characterized by its multiple pyrazole rings and sulfonyl group
Properties
IUPAC Name |
N-(1,5-dimethylpyrazol-4-yl)-4-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]-2-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N8O3S/c1-6-24-15(16(25)19-12-7-17-23(5)11(12)3)13(8-18-24)21-28(26,27)14-9-22(4)20-10(14)2/h7-9,21H,6H2,1-5H3,(H,19,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIBUBGQWCMOPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)NS(=O)(=O)C2=CN(N=C2C)C)C(=O)NC3=C(N(N=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the sulfonyl group and the carboxamide functionality. Common reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and carboxylic acid derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted pyrazole derivatives, which can further be utilized in various applications.
Scientific Research Applications
N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- **N~5~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
- **this compound
Uniqueness
The uniqueness of N5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-4-{[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
